

Application Notes and Protocols: JMT101 in Combination with Chemotherapy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JMT101 (also known as becotarug) is a humanized IgG1 monoclonal antibody that targets the epidermal growth factor receptor (EGFR).[1] EGFR is a key driver of cell proliferation, survival, and migration, and its dysregulation is implicated in the pathogenesis of various solid tumors. JMT101 is being investigated as a therapeutic agent, both as a monotherapy and in combination with other anti-cancer agents, including chemotherapy. Preclinical and clinical evidence suggests that combining EGFR-targeted antibodies with traditional cytotoxic chemotherapy can offer synergistic anti-tumor effects. This document provides an overview of the available data and example protocols for the application of JMT101 in combination with chemotherapy for research and development purposes.

Mechanism of Action and Rationale for Combination Therapy

JMT101 functions by binding to the extracellular domain of EGFR, thereby blocking ligand binding and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition leads to reduced cell proliferation and survival. As an IgG1 antibody, JMT101 may also elicit an immune response against tumor cells through antibody-dependent cell-mediated cytotoxicity (ADCC).[1]



The rationale for combining JMT101 with chemotherapy is multifactorial:

- Synergistic Cytotoxicity: Chemotherapy can induce cellular stress and DNA damage, which may sensitize cancer cells to the pro-apoptotic effects of EGFR blockade.
- Enhanced Target Expression: Some chemotherapeutic agents can increase the cell surface expression of EGFR, potentially enhancing the binding and efficacy of JMT101.
- Complementary Mechanisms: JMT101's targeted approach complements the broad cytotoxic effects of chemotherapy, potentially leading to a more durable anti-tumor response and overcoming resistance mechanisms.

Preclinical Data

Detailed preclinical data on the combination of JMT101 with specific chemotherapy agents are limited in publicly available literature. However, a first-in-human study (NCT04689100) indicated that JMT101 in combination with chemotherapy demonstrated a favorable pharmacokinetic profile and safety in patients with advanced colorectal cancer.[1]

In a preclinical study focusing on JMT101 with the targeted therapy afatinib, significant in vivo tumor growth inhibition was observed. In this xenograft model, JMT101 monotherapy resulted in a 60% tumor growth inhibition, while the combination of JMT101 (50 mg/kg biweekly) with afatinib (15 mg/kg daily) led to a tumor growth inhibition of 89%.[1] While this is not with a traditional chemotherapy agent, it provides a basis for the potential of JMT101 in combination regimens.

Clinical Applications and Data

JMT101 is currently being evaluated in several clinical trials in combination with chemotherapy for various cancer types.

Metastatic Colorectal Cancer (mCRC)

A phase II study investigated JMT101 in combination with irinotecan (with or without the anti-PD-1 antibody SG001) in patients with RAS/BRAF wild-type mCRC who had progressed on prior therapies.[2]

Table 1: Efficacy of JMT101 and Irinotecan in Metastatic Colorectal Cancer



Arm	Treatment	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression- Free Survival (PFS)
А	JMT101 + Irinotecan + SG001	44.1%	82.4%	5.7 months
В	JMT101 + Irinotecan	34.3%	86.7%	7.4 months
С	Regorafenib	2.9%	61.8%	2.9 months

Data presented at the 2025 ASCO Annual Meeting.[2]

Non-Small Cell Lung Cancer (NSCLC)

Clinical trials are ongoing to evaluate JMT101 in combination with other chemotherapeutic agents for NSCLC.

- NCT06319313: A phase II/III study is evaluating the efficacy and safety of JMT101 combined with docetaxel in patients with squamous cell non-small cell lung cancer (sqNSCLC).[3][4]
- NCT06380348: A phase 3 study is comparing the efficacy of JMT101 plus osimertinib versus cisplatin-pemetrexed in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[5][6]

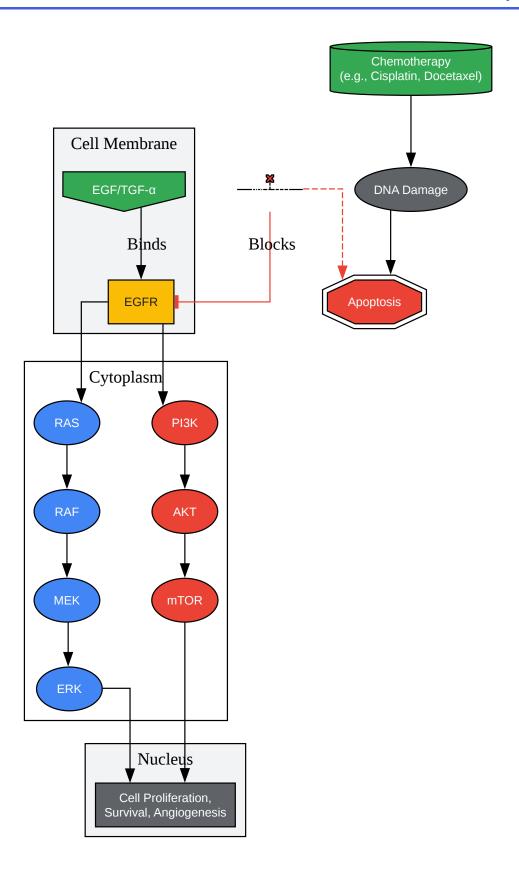
Table 2: Dosing Regimens in Ongoing Clinical Trials



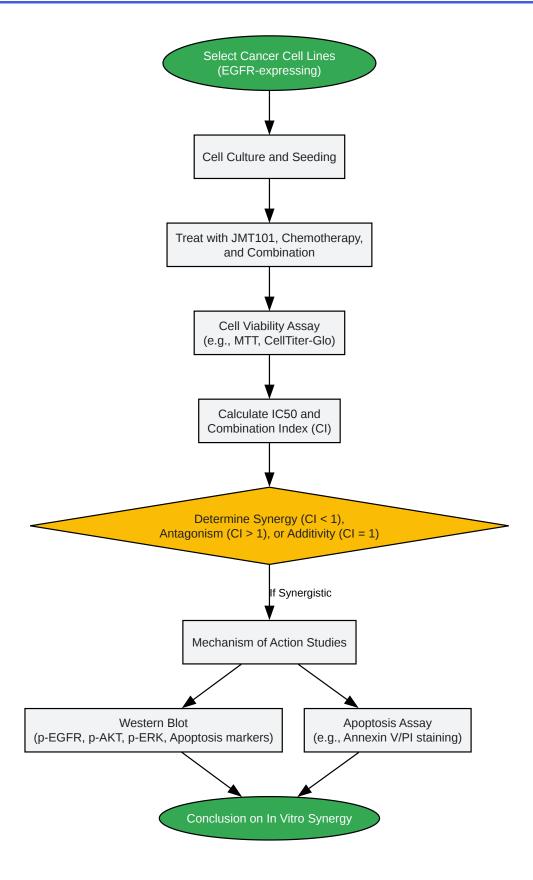
Trial ID	Cancer Type	JMT101 Dose	Chemotherapy Agent(s)	Chemotherapy Dose(s)
NCT06089330	mCRC	6 mg/kg Q2W	Irinotecan	180 mg/m² Q2W
NCT06319313	sqNSCLC	6 mg/kg Q2W or 9 mg/kg Q3W	Docetaxel	50 mg/m² Q2W or 75 mg/m² Q3W
NCT06380348	NSCLC	-	Cisplatin + Pemetrexed	Cisplatin: 75 mg/m² Q3W; Pemetrexed: 500 mg/m² Q3W

Signaling Pathways and Experimental Workflows Proposed Signaling Pathway for JMT101 Action









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